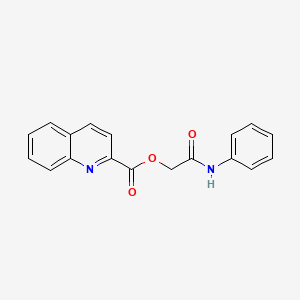

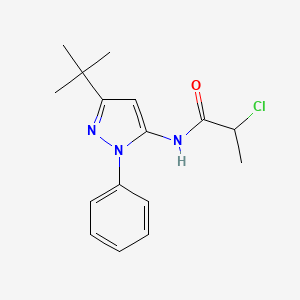

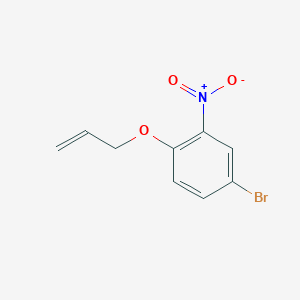

![molecular formula C13H10FN3O2S2 B2487830 Ethyl 2-((4-fluorobenzo[d]thiazol-2-yl)amino)thiazole-4-carboxylate CAS No. 862974-73-0](/img/structure/B2487830.png)

Ethyl 2-((4-fluorobenzo[d]thiazol-2-yl)amino)thiazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to a class of molecules that exhibit significant interest due to their potential applications in various fields of chemistry and biology. The compound's structure, characterized by the presence of a fluorobenzothiazole unit linked to a thiazole ring via an amino linkage, suggests a potential for diverse chemical reactivity and biological activity.

Synthesis Analysis

Synthesis of related thiazole derivatives has been extensively studied. One method involves the reaction of ethyl bromopyruvate with thioamides to produce ethyl 2-(benzylidenehydrazinyl)thiazole-4-carboxylates, showcasing a versatile approach to thiazole derivatives (Haroon et al., 2019). This method highlights the synthetic accessibility of thiazole-based compounds through condensation reactions, which could be adapted for the synthesis of Ethyl 2-((4-fluorobenzo[d]thiazol-2-yl)amino)thiazole-4-carboxylate.

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic methods and crystallographic studies to determine the precise arrangement of atoms within a molecule. For compounds within this class, single-crystal X-ray diffraction (SC-XRD) and spectroscopic techniques like NMR and FT-IR have been employed to confirm molecular structures. Such detailed structural analysis ensures the correct identification of the compound's molecular geometry, crucial for understanding its reactivity and interactions (Lynch & Mcclenaghan, 2004).

Chemical Reactions and Properties

The chemical reactivity of thiazole derivatives is influenced by their electronic structure, particularly the presence of electron-withdrawing or donating groups. Density Functional Theory (DFT) studies can predict reactivity patterns, charge transfer mechanisms, and stability of such molecules under various conditions. Research shows that thiazole compounds exhibit NLO (Non-Linear Optical) properties and engage in charge transfer processes, hinting at their potential in technological applications (Haroon et al., 2018).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystal packing, can be significantly affected by the molecular structure. Crystallographic studies provide insights into the compound's solid-state behavior, crucial for material science applications. The hydrogen bonding patterns, crystal symmetry, and unit cell parameters are essential for understanding the compound's stability and solubility (Sapnakumari et al., 2014).

Chemical Properties Analysis

The chemical properties of thiazole derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are pivotal for their chemical and biological functionalities. Their behavior in chemical reactions, such as nucleophilic substitutions or electrophilic additions, depends on the electronic nature of the substituents on the thiazole ring. Studies have shown that such compounds can exhibit potent antitumor activities, indicating their chemical properties' role in biological systems (El-Subbagh et al., 1999).

科学的研究の応用

Antitubercular and Antimicrobial Agents

One significant area of application for thiazole derivatives is their use as antitubercular agents. Research has shown that thiazole-aminopiperidine hybrid analogues, designed through molecular hybridization, exhibit promising activity against Mycobacterium tuberculosis. These compounds were synthesized from aryl thioamides and evaluated for their in vitro Mycobacterium smegmatis (MS) GyrB ATPase assay, Mycobacterium tuberculosis (MTB) DNA gyrase supercoiling assay, antituberculosis activity, and cytotoxicity. Notably, certain compounds demonstrated significant activity against all tests, highlighting their potential as antitubercular agents without exhibiting cytotoxic effects at relevant concentrations (Jeankumar et al., 2013).

Another study focused on the synthesis and biological properties of new piperidine substituted benzothiazole derivatives. These compounds were evaluated for their antibacterial and antifungal activities, revealing that some derivatives possess good antibacterial activity, and others have significant antifungal properties, which could contribute to the development of new antimicrobial agents (Shafi, Rajesh, & Senthilkumar, 2021).

Anticancer Research

In the field of oncology, thiazole derivatives have been investigated for their potential as anticancer agents. One study described the discovery of new apoptosis-inducing agents for breast cancer based on Ethyl 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate. The research involved synthesizing various compounds and evaluating their in vitro and in vivo activities against cancer cell lines, with some compounds showing promising antiproliferative potential. Notably, one compound significantly reduced solid tumor mass in vivo, indicating its potential for therapeutic applications in cancer treatment (Gad et al., 2020).

Material Science and Molecular Synthesis

Thiazole derivatives also find applications in material science and molecular synthesis. For instance, the synthesis of 2-substituted thiazole-5-carboxylates has been achieved through photolysis, showcasing the versatility of thiazole compounds in synthesizing novel materials and chemicals with potential applications in various scientific domains (Fong et al., 2004).

Safety And Hazards

While specific safety and hazard information for this compound is not available, similar compounds have been found to exhibit cytotoxicity, indicating that they could be harmful to cells . Therefore, further optimization may be necessary to reduce their cytotoxicity and to develop a more drug-like profile .

将来の方向性

Future research could focus on optimizing the synthesis process and reducing the cytotoxicity of similar compounds . Additionally, further studies could explore the potential therapeutic applications of these compounds, such as their use as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

特性

IUPAC Name |

ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3O2S2/c1-2-19-11(18)8-6-20-12(15-8)17-13-16-10-7(14)4-3-5-9(10)21-13/h3-6H,2H2,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFNQQKLLVWOQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC2=NC3=C(C=CC=C3S2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazole-4-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

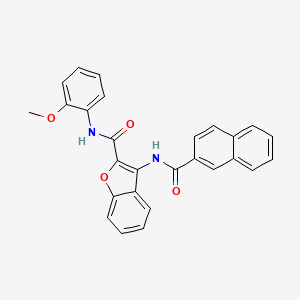

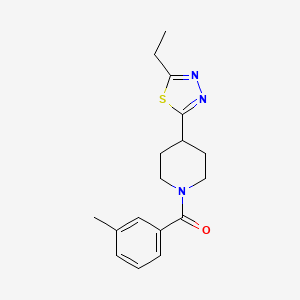

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2487747.png)

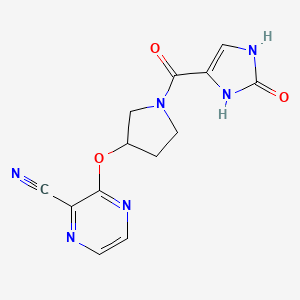

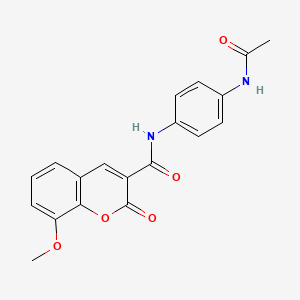

![5-[({(Z)-amino[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}amino)oxy]-5-oxopentanoic acid](/img/structure/B2487748.png)

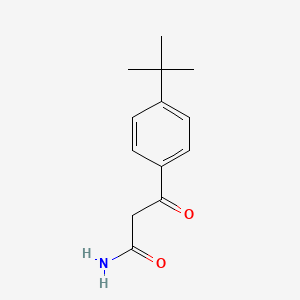

![N-(4-chlorophenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2487754.png)

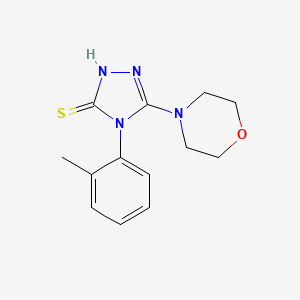

![N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2487758.png)

![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2487765.png)